An In-depth Technical Guide to 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
An In-depth Technical Guide to 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine, a key intermediate and structural motif in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine, also known as benzocyclobutene-7-methanamine, is a fascinating molecule characterized by a strained four-membered ring fused to a benzene ring. This unique structural feature imparts distinct reactivity and makes it a valuable building block in the synthesis of complex molecular architectures. Its derivatives have shown a range of biological activities, highlighting the potential of this scaffold in the discovery of novel therapeutics. This guide will delve into the physicochemical properties, synthesis, reactivity, and the known and potential pharmacological applications of this compound and its close analogs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. While experimental data for 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine is not extensively available in the public domain, we can infer some properties based on its structure and data from related compounds.
| Property | Value/Information | Source |
| CAS Number | 1005-19-2 | [1] |
| Molecular Formula | C₉H₁₁N | [1] |
| Molecular Weight | 133.19 g/mol | [1] |
| Synonyms | Bicyclo[4.2.0]octa-1,3,5-triene-7-methylamine | [2] |
| Predicted Boiling Point | ~233.9 °C at 760 mmHg | Inferred from related structures |
| Predicted Density | ~1.1 g/mL | Inferred from related structures |
| pKa | Not experimentally determined. Expected to be in the range of primary amines (9-10). | Theoretical |
| LogP | Not experimentally determined. Predicted to be moderately lipophilic. | Theoretical |
| Solubility | A dimethoxy derivative is reported to be almost insoluble in water. The hydrochloride salt form is expected to have higher aqueous solubility.[3] | [3] |
| Stability | The benzocyclobutene core is known to be sensitive to acids and high temperatures, which can lead to ring-opening.[4] | [4] |
Spectroscopic Data
Expected 1H NMR (CDCl₃) Chemical Shifts for the Core Structure (based on N-allyl derivative):
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Aromatic Protons: ~7.05-7.21 ppm (m, 4H)
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Benzylic and Cyclobutane Protons: A complex pattern of multiplets between ~2.70-3.67 ppm.
Expected 13C NMR (CDCl₃) Chemical Shifts for the Core Structure (based on N-allyl derivative):
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Aromatic Carbons: ~122.2-148.2 ppm
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Aliphatic Carbons (cyclobutane and methylene): ~35.6-57.4 ppm
Synthesis and Reactivity
The synthesis of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine and its derivatives can be approached through several synthetic strategies.
Synthetic Routes
A common precursor for the synthesis of the title compound is bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. The carboxylic acid can be reduced to the corresponding alcohol, which can then be converted to the amine. A more direct route involves the reduction of a nitrile precursor.
Protocol: Synthesis of (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine Hydrochloride (Illustrative Example)
This protocol describes the synthesis of a dimethoxy derivative, which illustrates a general strategy for preparing such amines from a nitrile precursor.[6]
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Reduction of the Nitrile: Dissolve 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile in tetrahydrofuran (THF) at room temperature.
-
Slowly add a solution of borane-THF complex dropwise and stir the mixture for 12 hours.
-
Quenching: Add ethanol to the reaction mixture and continue stirring for 1 hour.
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Salt Formation: Slowly add a solution of ethyl ether hydrochloride dropwise to precipitate the hydrochloride salt of the amine.
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Isolation: Collect the precipitate by filtration to obtain the target product.
The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthetic routes to the target amine.
Key Reactivity: Thermal Ring-Opening
A hallmark of the benzocyclobutene system is its propensity to undergo thermal electrocyclic ring-opening to form a highly reactive o-xylylene (or o-quinodimethane) intermediate. This reaction typically occurs at elevated temperatures (around 180-200 °C). The generated diene can then participate in various cycloaddition reactions, most notably [4+2] Diels-Alder reactions, which are driven by the re-aromatization of the benzene ring.[5] This reactivity makes benzocyclobutene derivatives versatile synthons for the construction of complex polycyclic systems.
Caption: Thermal ring-opening and subsequent cycloaddition.
Pharmacological Profile and Applications in Drug Development
While specific pharmacological data for the parent 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine is scarce, the benzocyclobutene scaffold is present in several biologically active molecules, indicating the potential of this chemical class.
One report suggests that 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine may have antitussive, radical scavenging, and analgesic properties through interaction with opioid receptors.[7] However, detailed studies to confirm these activities are not widely published.
More extensive research has been conducted on derivatives of this core structure. For instance, the dimethoxy-bromo derivative, TCB-2 ((7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine), is a known potent and selective agonist for the serotonin 5-HT₂A receptor.[8] This receptor is a key target for psychedelic drugs and is also implicated in various neuropsychiatric disorders. The pharmacological profile of TCB-2 suggests that modifications to the benzocyclobutene-methanamine scaffold can lead to potent and selective ligands for G-protein coupled receptors.
The dimethoxy analog of the title compound is a key intermediate in the synthesis of Ivabradine, a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris.[9] This underscores the industrial and pharmaceutical relevance of this class of compounds.
The following diagram illustrates the relationship between the core structure and its pharmacologically active derivatives.
Caption: The core scaffold and its role in drug discovery.
Toxicological Information
The toxicological properties of 1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine have not been thoroughly investigated. As with any research chemical, appropriate safety precautions should be taken during handling. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine is a valuable and versatile chemical entity with a unique structural framework. Its importance as a synthetic intermediate is well-established, particularly in the context of pharmacologically active molecules. While comprehensive data on the parent compound is limited, the study of its derivatives has revealed significant potential in targeting G-protein coupled receptors and in the development of cardiovascular drugs. Further research into the synthesis, reactivity, and biological activity of this compound and its analogs is warranted and is likely to uncover new opportunities in medicinal chemistry and materials science.
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